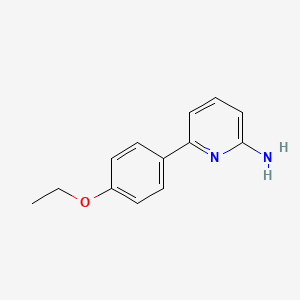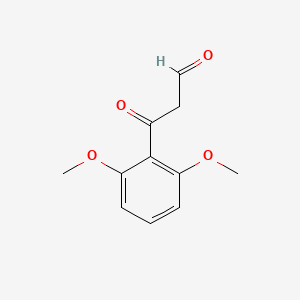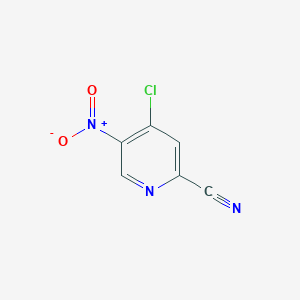
4-Chloro-5-nitropicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a nitro group at the 5-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropicolinonitrile typically involves the nitration of 4-chloropicolinonitrile. One common method includes the reaction of 4-chloropicolinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 4-Chloro-5-aminopicolinonitrile.
Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Applications De Recherche Scientifique
4-Chloro-5-nitropicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds with biological activity
Mécanisme D'action
The mechanism of action of 4-Chloro-5-nitropicolinonitrile in various applications depends on its chemical reactivity. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In coupling reactions, the chloro group is replaced by a new carbon-carbon bond, extending the molecular framework .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitropicolinonitrile: Similar structure but lacks the chloro group at the 4-position.
3-Chloro-5-nitropicolinonitrile: Similar structure but with the chloro group at the 3-position instead of the 4-position.
Uniqueness
4-Chloro-5-nitropicolinonitrile is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C6H2ClN3O2 |
|---|---|
Poids moléculaire |
183.55 g/mol |
Nom IUPAC |
4-chloro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(2-8)9-3-6(5)10(11)12/h1,3H |
Clé InChI |
RAMMDNYIWUNZIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1Cl)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


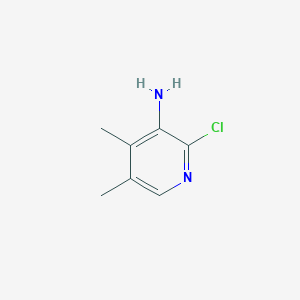
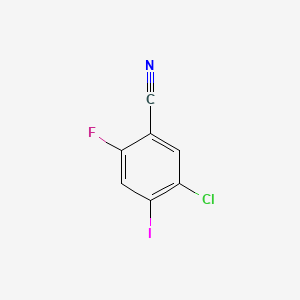

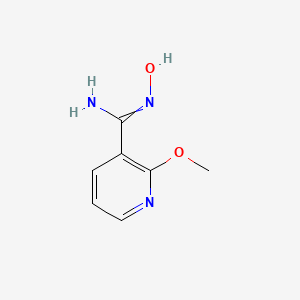
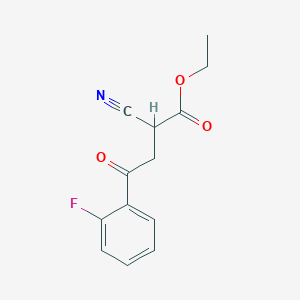

![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
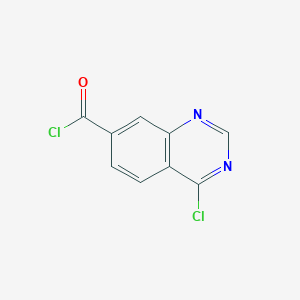
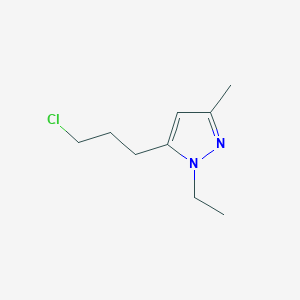
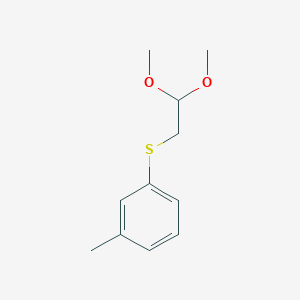
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
